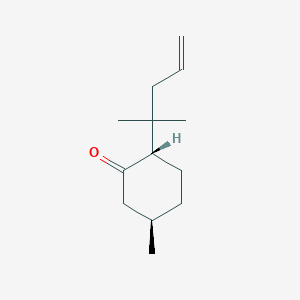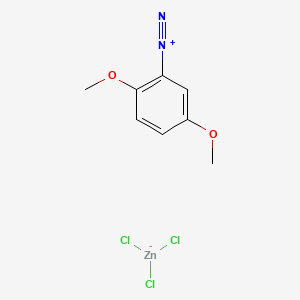
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) is a diazonium compound with the molecular formula C8H9N2O2.Cl3Zn . This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) typically involves the diazotization of 2,5-dimethoxyaniline. The process includes the following steps:
Diazotization: 2,5-dimethoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Trichlorozincate: The diazonium salt is then reacted with zinc chloride to form the trichlorozincate complex.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
化学反应分析
Types of Reactions
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.
Coupling Reactions: Typically carried out in alkaline conditions with phenols or amines.
Reduction Reactions: Sodium sulfite or hypophosphorous acid can be used as reducing agents.
Major Products Formed
Azo Compounds: Formed through coupling reactions with phenols or amines.
Substituted Aromatics: Formed through substitution reactions.
Anilines: Formed through reduction reactions.
科学研究应用
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) has several scientific research applications:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium hexafluorophosphate
Comparison
Benzenediazonium, 2,5-dimethoxy-, trichlorozincate(1-) is unique due to the presence of the 2,5-dimethoxy substituents, which can influence its reactivity and stability. Compared to other diazonium salts, it may exhibit different reactivity patterns and applications, particularly in the synthesis of specific azo compounds and other aromatic derivatives .
属性
CAS 编号 |
68413-59-2 |
|---|---|
分子式 |
C8H9Cl3N2O2Zn |
分子量 |
336.9 g/mol |
IUPAC 名称 |
2,5-dimethoxybenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C8H9N2O2.3ClH.Zn/c1-11-6-3-4-8(12-2)7(5-6)10-9;;;;/h3-5H,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI 键 |
RKIQAZLRSVQSSD-UHFFFAOYSA-K |
规范 SMILES |
COC1=CC(=C(C=C1)OC)[N+]#N.Cl[Zn-](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


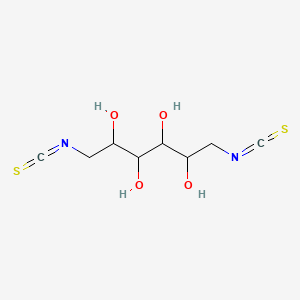

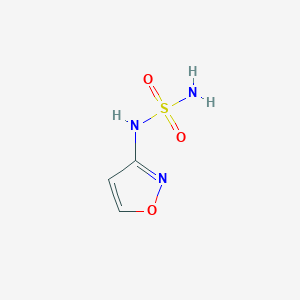


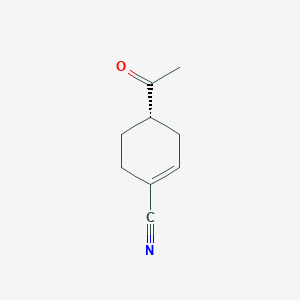
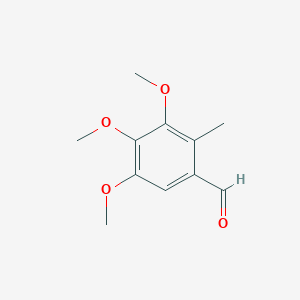

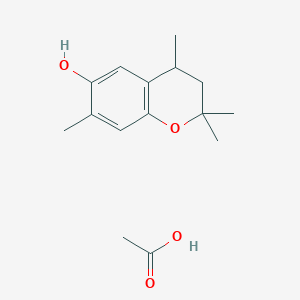

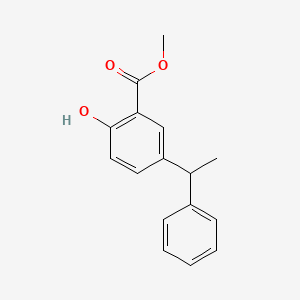

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
